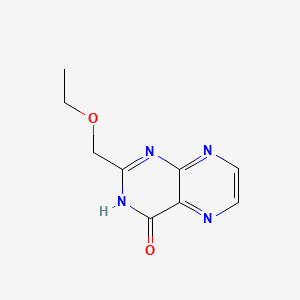
4(3H)-Pteridinone, 2-(ethoxymethyl)-
Overview
Description
LCB-2183 is a small molecule drug that acts as a histamine receptor antagonist. It has been primarily investigated for its potential therapeutic applications in treating immune system diseases and respiratory diseases, particularly asthma . The molecular formula of LCB-2183 is C9H10N4O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LCB-2183 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of LCB-2183 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and scalability. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
LCB-2183 undergoes various chemical reactions, including:
Oxidation: LCB-2183 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in LCB-2183.
Substitution: LCB-2183 can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LCB-2183 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Chemistry: LCB-2183 is used as a model compound to study histamine receptor antagonism and related chemical reactions.
Biology: It is investigated for its effects on cellular processes and signaling pathways.
Medicine: LCB-2183 shows promise as a therapeutic agent for treating asthma and other respiratory diseases by inhibiting histamine-induced inflammation and hyperreactivity.
Mechanism of Action
LCB-2183 exerts its effects by binding to histamine receptors, specifically inhibiting their activity. This antagonistic action prevents histamine from binding to its receptors, thereby reducing histamine-induced inflammatory responses and airway hyperreactivity. The molecular targets include histamine receptors on immune cells and airway smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another histamine receptor antagonist used to treat allergic reactions.
Cetirizine: A second-generation antihistamine with similar therapeutic applications.
Fexofenadine: A non-sedating antihistamine used for allergy relief.
Uniqueness of LCB-2183
LCB-2183 is unique in its specific binding affinity and selectivity for histamine receptors, which may result in fewer side effects compared to other antihistamines.
Properties
CAS No. |
133914-85-9 |
|---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(ethoxymethyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-5-6-12-8-7(9(14)13-6)10-3-4-11-8/h3-4H,2,5H2,1H3,(H,11,12,13,14) |
InChI Key |
SFWVULIFVPNTOF-UHFFFAOYSA-N |
SMILES |
CCOCC1=NC2=NC=CN=C2C(=O)N1 |
Canonical SMILES |
CCOCC1=NC2=NC=CN=C2C(=O)N1 |
Key on ui other cas no. |
133914-85-9 |
Synonyms |
LCB 2183 LCB-2183 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














